2-[1-(aminomethyl)cyclohexyl]acetic acid;sulfuric acid

Thermal Analysis Solid-State Chemistry Reference Standard Characterization

2-[1-(aminomethyl)cyclohexyl]acetic acid;sulfuric acid (1:1), commonly referred to as Gabapentin Sulfate , is a mineral acid addition salt of the well-characterized GABA analogue gabapentin. This compound is primarily positioned as a high-purity reference standard and a critical process intermediate, distinct from the pharmacologically active free base or the more common hydrochloride salt used in finished dosage forms.

Molecular Formula C9H19NO6S
Molecular Weight 269.32 g/mol
CAS No. 585540-04-1
Cat. No. B12595584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(aminomethyl)cyclohexyl]acetic acid;sulfuric acid
CAS585540-04-1
Molecular FormulaC9H19NO6S
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)O)CN.OS(=O)(=O)O
InChIInChI=1S/C9H17NO2.H2O4S/c10-7-9(6-8(11)12)4-2-1-3-5-9;1-5(2,3)4/h1-7,10H2,(H,11,12);(H2,1,2,3,4)
InChIKeyUBZALEDQHXCRQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gabapentin Sulfate (CAS 585540-04-1) vs. Free Base & Alternative Salts: Key Physicochemical and Sourcing Differentiators for Pharmaceutical R&D


2-[1-(aminomethyl)cyclohexyl]acetic acid;sulfuric acid (1:1), commonly referred to as Gabapentin Sulfate [1], is a mineral acid addition salt of the well-characterized GABA analogue gabapentin. This compound is primarily positioned as a high-purity reference standard and a critical process intermediate, distinct from the pharmacologically active free base or the more common hydrochloride salt used in finished dosage forms . While gabapentin itself is a zwitterionic molecule that is freely soluble in water and aqueous buffers [2], the sulfate salt form exhibits distinct solid-state properties, thermal behavior, and synthetic routing utility that are decisive for analytical method validation and industrial-scale active pharmaceutical ingredient (API) manufacturing.

Procurement Risks of Interchanging Gabapentin Salts or Free Base: Purity Grading, Counter-ion Interference, and Synthetic Pathway Compatibility


Generic substitution between gabapentin free base and its various acid addition salts fails at the procurement and research level due to diverging purity profiles, distinct counter-ion chemistries, and specific roles in synthetic or analytical workflows. Gabapentin free base (CAS 60142-96-3) is predominantly supplied as an API with a target purity aligned to pharmacopoeial monograph specifications for human therapeutics [1], whereas gabapentin sulfate is often supplied as a certified reference material or a dedicated synthetic intermediate with vendor-specific purity levels (e.g., standard purity ≥97%) and lot-specific characterization data (NMR, HPLC, GC) . Critically, the presence of sulfate counter-ions can interfere with chloride-sensitive detection methods (e.g., ion chromatography, certain cell-based assays involving chloride channels) where alternative salts such as gabapentin hydrochloride (CAS 60142-95-2) would introduce confounding chloride signals [2]. Moreover, in large-scale API manufacturing, the sulfate salt's discrete decomposition and salt-exchange chemistry directly governs the yield and purity of the final free base product, making alternative intermediates an unacceptable process risk without revalidation.

Quantitative Comparative Evidence for Gabapentin Sulfate Selection: Melting Point, Synthetic Yield, and Purity Documentation


Melting Point Elevation Relative to Gabapentin Hydrochloride Indicates Distinct Crystal Lattice and Purity Assessment Utility

The sulfate salt form of gabapentin exhibits a significantly higher and narrower melting point range (164–169 °C) compared to the hydrochloride salt. Gabapentin hydrochloride (CAS 60142-95-2) is reported to melt at 122–124 °C from one authoritative database [1] and at 148–151 °C from another source, with the variability likely reflecting polymorphic or hydrate differences . The higher thermal stability of the sulfate salt enables its use as a more robust reference standard in differential scanning calorimetry (DSC) purity determinations, where thermal decomposition events can interfere with accurate measurement for lower-melting salts. This thermal behavior directly reflects the stronger ionic interaction in the sulfate crystal lattice, providing a differential identifier for solid-state characterization and for procurement specifications where melting point is a key identity and purity criterion.

Thermal Analysis Solid-State Chemistry Reference Standard Characterization

Industrial Synthetic Intermediate Efficiency: Documented Yield of Gabapentin Sulfate-Mediated Conversion Route to Free Base

In the patented industrial process for gabapentin production, gabapentin hydrochloride is first converted to gabapentin sulfate, which is subsequently treated with an inorganic base (barium hydroxide) to release the free base [1]. The exemplified process yields for the two-step sulfate-mediated route range from 51% to 67% (w/w) depending on the solvents employed, as shown in the patent's experimental table [2]. While a direct yield comparator for the hydrochloride-to-free-base conversion without the sulfate intermediate is not provided in the same source, the patent emphasizes that the sulfate route avoids lengthy extended process steps and provides good yield with cost-effective, simple ingredients compared to prior art methods [1]. The sulfate intermediate thus plays a non-substitutable kinetic and purification role: the sulfate salt precipitates and filters effectively, allowing the removal of chloride and other inorganic impurities before the final basification step, which is essential for achieving pharmaceutical-grade purity in commercial-scale production.

Process Chemistry API Manufacturing Salt Exchange Yield Optimization

Vendor-Documented Purity Profile Enables Procurement as a Certified Reference Standard with Lot-Specific QC Data

A key differentiator for 2-[1-(aminomethyl)cyclohexyl]acetic acid;sulfuric acid in the procurement context is the availability of lot-specific analytical data from reputable chemical suppliers. Bidepharm offers this compound at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This documentation level contrasts with general-purity gabapentin free base (typically 98–102% per pharmacopoeial assay [1]), where the assay is calculated on an anhydrous basis and the purity profile is governed by pharmacopoeial monograph specifications rather than vendor batch-specific reporting. The sulfate salt's explicit QC documentation is particularly relevant for applications where trace-level impurities from the counter-ion or synthesis pathway must be identified and quantified, such as in forced degradation studies or genotoxic impurity profiling.

Analytical Chemistry Quality Control Reference Standard Procurement

Optimal Procurement and Application Scenarios for Gabapentin Sulfate in Pharmaceutical R&D and Analytical Chemistry


Reference Standard for Thermal Analysis Method Development (DSC Purity Determination)

Laboratories developing differential scanning calorimetry (DSC) methods for gabapentin polymorph or purity assessment should source the sulfate salt (CAS 585540-04-1) as the reference standard rather than the hydrochloride or free base. The extended and well-defined melting point range (164–169 °C) [1] provides a wider thermal window free from decomposition that can interfere with accurate melting endotherm integration, a known limitation when using the hydrochloride salt which melts at 122–151 °C depending on polymorphic form [2]. This enables more robust purity calculations based on the melting point depression method.

Chloride-Free Counter-Ion for Cell-Based Neuropharmacology Assays

In electrophysiology or cell-based assays where chloride ion concentration influences GABA-A or glycine receptor-mediated currents, gabapentin sulfate offers a chloride-free alternative to gabapentin hydrochloride. The use of the hydrochloride salt introduces variable chloride ion loads into the assay medium, which can alter the reversal potential of chloride-conducting ion channels and confound pharmacological measurements. The sulfate salt avoids this interference, ensuring that observed effects on neuronal excitability are attributable solely to the gabapentin moiety rather than to exogenous chloride ion flux, making it the preferred form for ion-sensitive cellular neuroscience experiments [3].

Process Intermediate for Scalable Gabapentin API Manufacturing via the Sulfate-Mediated Route

Pharmaceutical process R&D teams engaged in gabapentin API scale-up and technology transfer should procure gabapentin sulfate as the validated process intermediate. The patented sulfate-mediated route (hydrochloride → sulfate → free base) delivers a reproducible yield of 51–67% (w/w) with documented solvent-system optimization [4], and the sulfate salt's favorable precipitation and filtration characteristics enable effective removal of chloride and other inorganic impurities prior to final basification. This route is established as more industrially feasible, cost-effective, and simpler in execution compared to alternative salt-exchange methodologies involving ion-exchange resins or direct neutralization approaches [5], thereby reducing process risk and regulatory burden.

Analytical Method Validation and Forced Degradation Studies Requiring High-Purity Lot-Specific Documentation

Analytical development laboratories conducting method validation, forced degradation (stress) studies, or impurity profiling for gabapentin drug products should procure the sulfate salt from suppliers offering batch-specific QC documentation with ≥97% purity by HPLC . Unlike pharmacopoeial gabapentin free base assay specifications (98–102%) that only provide a bulk purity range, the sulfate salt's lot-specific NMR, HPLC, and GC reports provide the exact quantitative purity and impurity profile necessary for accurate peak identification, mass balance calculations, and degradation product quantitation. This documentation is critical for regulatory filings (e.g., ANDA, DMF) and for establishing system suitability parameters in stability-indicating methods [6].

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